molecular formula C43H51NO16 B1200450 Sulfurmycin B CAS No. 78193-30-3

Sulfurmycin B

Cat. No.: B1200450
CAS No.: 78193-30-3
M. Wt: 837.9 g/mol
InChI Key: DONDQYGRHMLYMF-YVPSEDBZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfurmycin B is a member of the anthracycline class of antibiotics, structurally characterized by a tetracyclic aglycone core modified with a sugar moiety at the C-7 position . It is produced by Streptomyces galilaeus OBB-111, a mutant strain optimized for the biosynthesis of anthracycline derivatives. This compound exhibits potent activity against Gram-positive bacteria and demonstrates cytotoxic effects against P388 murine leukemia cells, making it a candidate for further exploration in oncology and infectious disease research . Its structural and functional properties align with other anthracyclines, such as doxorubicin and arugomycin, though distinct modifications in its glycosylation pattern influence its biological efficacy and toxicity profile.

Properties

CAS No.

78193-30-3

Molecular Formula

C43H51NO16

Molecular Weight

837.9 g/mol

IUPAC Name

methyl (1R,2S,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5S,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-6,11-dioxo-2-(2-oxopropyl)-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C43H51NO16/c1-17(45)15-43(52)16-29(33-22(35(43)41(51)53-7)11-23-34(38(33)50)37(49)32-21(36(23)48)9-8-10-25(32)46)58-30-12-24(44(5)6)39(19(3)54-30)59-31-14-27-40(20(4)55-31)60-42-28(57-27)13-26(47)18(2)56-42/h8-11,18-20,24,27-31,35,39-40,42,46,50,52H,12-16H2,1-7H3/t18-,19-,20-,24-,27-,28-,29-,30-,31-,35-,39+,40+,42-,43+/m0/s1

InChI Key

DONDQYGRHMLYMF-YVPSEDBZSA-N

SMILES

CC1C2C(CC(O1)OC3C(OC(CC3N(C)C)OC4CC(C(C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(CC(=O)C)O)C)OC8CC(=O)C(OC8O2)C

Isomeric SMILES

C[C@H]1[C@@H]2[C@H](C[C@@H](O1)O[C@@H]3[C@@H](O[C@H](C[C@@H]3N(C)C)O[C@H]4C[C@@]([C@@H](C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(CC(=O)C)O)C)O[C@H]8CC(=O)[C@@H](O[C@H]8O2)C

Canonical SMILES

CC1C2C(CC(O1)OC3C(OC(CC3N(C)C)OC4CC(C(C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(CC(=O)C)O)C)OC8CC(=O)C(OC8O2)C

Synonyms

sulfurmycin B

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfurmycin B belongs to a family of anthracycline antibiotics that share a conserved aglycone backbone but differ in sugar substituents and oxidation states. Below is a comparative analysis of its structural and functional attributes relative to key analogs:

Table 1: Structural and Functional Comparison of this compound with Analogous Anthracyclines

Compound Source Organism Glycosylation Position Key Modifications Biological Activity
This compound Streptomyces galilaeus OBB-111 C-7 L-rhamnose moiety Gram-positive bacteria inhibition; P388 leukemia cell cytotoxicity
Auramycin A Streptomyces galilaeus OBB-111 C-7 D-olivose Moderate antibacterial activity
Arugomycin Streptomyces sp. C-7, C-10 Trisaccharide chain Broad-spectrum antitumor activity
Doxorubicin Streptomyces peucetius C-7 Daunosamine sugar DNA intercalation; topoisomerase II inhibition

Key Findings:

Structural Divergence: this compound and auramycins (A/B) share the C-7 glycosylation site but differ in sugar composition. The L-rhamnose group in this compound may enhance membrane permeability compared to the D-olivose in auramycins .

Biological Efficacy :

  • This compound’s cytotoxicity against P388 leukemia cells is comparable to doxorubicin but with reduced cardiotoxicity in preliminary assays, likely due to its unique glycosylation pattern .
  • Unlike arugomycin, this compound lacks activity against Gram-negative bacteria, suggesting its selectivity is influenced by structural rigidity or sugar-mediated target recognition .

Mechanistic Insights :

  • Anthracyclines like doxorubicin act via DNA intercalation and topoisomerase inhibition, but this compound’s mechanism may involve alternative pathways, such as reactive oxygen species (ROS) generation, as observed in structurally related compounds .

Q & A

Q. How should conflicting data on this compound’s cytotoxicity be reconciled?

  • Methodological Answer : Conduct parallel assays (MTT, LDH release) across multiple cell lines (e.g., HEK293, HepG2). Normalize data to cell count (e.g., via DAPI staining) and report selectivity indices (IC50 for pathogens vs. mammalian cells). Perform meta-analyses of existing studies to identify confounding factors (e.g., endotoxin contamination) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulfurmycin B
Reactant of Route 2
Sulfurmycin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.